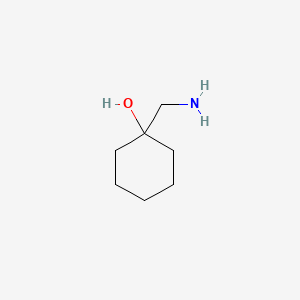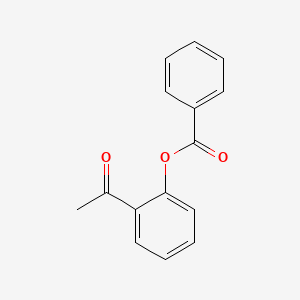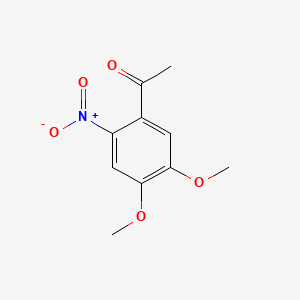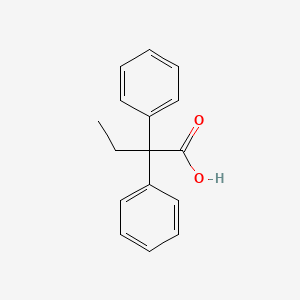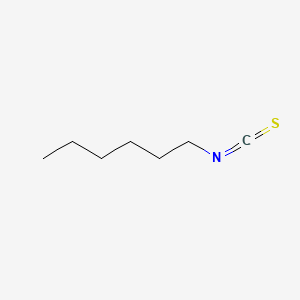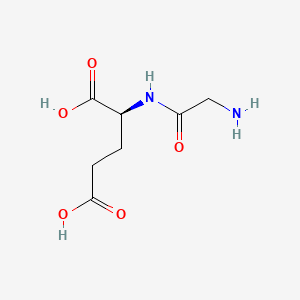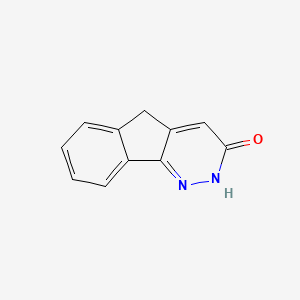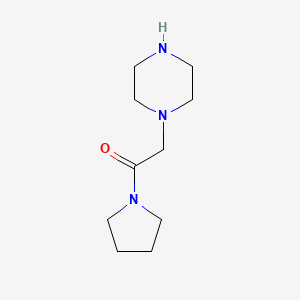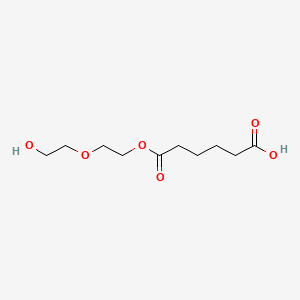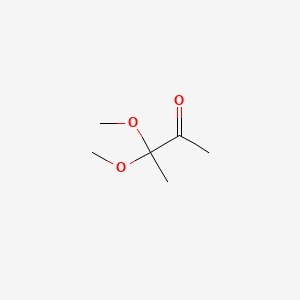
3,3-Dimethoxybutan-2-one
Descripción general
Descripción
3,3-Dimethoxybutan-2-one is a biacetyl monoketal . It may be used as a starting reagent in the synthesis of 6-acety1-l,2-dihydro-2-oxo-3-pyridinecarboxylic acid and in the preparation of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene .
Molecular Structure Analysis
The molecular formula of 3,3-Dimethoxybutan-2-one is C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .Chemical Reactions Analysis
3,3-Dimethoxybutan-2-one may be used as a starting reagent in the synthesis of 6-acety1-l,2-dihydro-2-oxo-3-pyridinecarboxylic acid. It may also be used in the preparation of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene .Physical And Chemical Properties Analysis
3,3-Dimethoxybutan-2-one has a boiling point of 145-146 °C (lit.) and a density of 0.987 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.407 (lit.) . It is a clear, colorless liquid .Aplicaciones Científicas De Investigación
Asymmetric Organic Synthesis
3,3-Dimethoxybutan-2-one and its derivatives are extensively employed in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a derivative of 3,3-Dimethoxybutan-2-one, is recognized for its versatile applications in this field. It serves as a crucial reagent in the asymmetric synthesis of organoboronates, especially used as a protecting group for boronic acids. This not only provides extraordinary stability to the structure but also facilitates access to various diastereo- and enantiomerically pure organoboron reagents and intermediates, making it a valuable asset in asymmetric synthesis (Hu & Shan, 2020) (Berg, Eichenauer, & Pietruszka, 2012).
Catalytic Reactions
The ketone form of 3,3-Dimethoxybutan-2-one, such as butanedione, is instrumental in catalytic reactions. For instance, it is employed in the multigram scale selective epoxidation of electron-rich alkenes using H2O2 under ambient conditions. The method boasts high turnover numbers (TON) and turnover frequencies (TOF), showcasing good to excellent selectivity and remarkable functional group tolerance. The central activity in these reactions is attributed to the formation of 3-hydroperoxy-3-hydroxybutan-2-one from butanedione and H2O2 in situ (Dong et al., 2012).
Bio-based Solvent Applications
3-Methoxybutan-2-one, another derivative, is emerging as a sustainable, bio-based alternative to traditional chlorinated solvents. It's produced via methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This compound has demonstrated potential in substituting carcinogenic halogenated solvents in various applications, such as in Friedel–Crafts acylation and N-alkylations, owing to its negative mutagenicity test results and low peroxide forming potential (Jin et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBSPGKRRSATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176401 | |
| Record name | 3,3-Dimethoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxybutan-2-one | |
CAS RN |
21983-72-2 | |
| Record name | 3,3-Dimethoxy-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021983722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethoxy-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethoxy-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75AHF4FQC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


